molecular formula C20H19N3OS3 B2861893 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide CAS No. 922977-68-2

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide

Cat. No. B2861893
M. Wt: 413.57
InChI Key: QIEZTYUNZVAOQP-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide, also known as MBTB, is a synthetic compound with potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds emphasizes the synthesis and characterization of complex molecules incorporating thiazole moieties. For instance, the study by Yen et al. (2006) demonstrates a method for synthesizing mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes, showcasing their activities toward Heck coupling reactions. This research highlights the compound's utility in catalysis and organic synthesis, potentially offering a foundation for further exploration of N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide in similar applications (Yen et al., 2006).

Anticancer Activity

Compounds containing thiazole moieties have been evaluated for their potential anticancer activity. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential for N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide to be investigated for similar biological activities, given its structural similarities (Gomha et al., 2016).

Antimicrobial Properties

The synthesis of novel molecules incorporating benzothiazole units has been connected to antimicrobial properties. Farag et al. (2009) report on the synthesis of new derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity. This research avenue suggests that N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide could also possess antimicrobial properties, warranting further investigation in this area (Farag et al., 2009).

Molecular Rotors and Self-Assembly

Research on structurally complex compounds, including those with benzothiazole groups, extends into the design of molecular rotors and the study of self-assembly processes. Clark et al. (2013) developed tetra-N-heterocyclic carbene-Ag(I)-X cubane-type clusters, which behave as molecular rotors. This indicates the potential for compounds like N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide to contribute to the development of new materials with unique mechanical properties or self-assembly capabilities (Clark et al., 2013).

properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS3/c1-12-5-7-14(8-6-12)25-11-3-4-17(24)23-20-22-15-9-10-16-18(19(15)27-20)21-13(2)26-16/h5-10H,3-4,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEZTYUNZVAOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide

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